2-Chloro-6-ethoxyquinazolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-ethoxyquinazolin-4-ol is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant pharmacological potential . Quinazoline derivatives have been extensively studied due to their applications in medicinal chemistry, particularly for their antibacterial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxyquinazolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs metal-catalyzed reactions due to their efficiency and scalability. For instance, palladium-catalyzed carbonylative cyclization is a widely used method for synthesizing quinazoline derivatives . This method involves the use of palladium catalysts and carbon monoxide as a carbonyl source, providing high yields under relatively mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-ethoxyquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: It has shown promise in biological assays for its antibacterial and antifungal properties.
Medicine: Research indicates potential anticancer activity, making it a candidate for drug development.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-ethoxyquinazolin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects . The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-ethoxyquinazoline
- 6-Ethoxyquinazolin-4-ol
- 2-Chloroquinazolin-4-ol
Uniqueness
2-Chloro-6-ethoxyquinazolin-4-ol is unique due to its specific substitution pattern, which can influence its biological activity and reactivity. Compared to other quinazoline derivatives, it may exhibit different pharmacokinetic properties and biological targets, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C10H9ClN2O2 |
---|---|
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
2-chloro-6-ethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-6-3-4-8-7(5-6)9(14)13-10(11)12-8/h3-5H,2H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
KCRNOGJEIKIQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(NC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.